2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound is a pyrimido[2,1-b][1,3]thiazine derivative characterized by a fused bicyclic core structure. Its molecular architecture includes a thiophen-2-yl substituent at position 6, a methyl group at position 8, and a 2-methoxyethyl ester at position 5. The 4-oxo group enhances hydrogen-bonding interactions, which may influence solubility and binding affinity in biological systems .
Properties
IUPAC Name |
2-methoxyethyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-13(15(20)22-7-6-21-2)14(11-4-3-8-23-11)18-12(19)5-9-24-16(18)17-10/h3-4,8,14H,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMXGUEYINDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 385390-49-8) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antioxidant properties, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S2 |
| Molar Mass | 366.46 g/mol |
| CAS Number | 385390-49-8 |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests conducted against various bacterial strains revealed the following:
- Tested Strains :
- Escherichia coli ATCC 25922
- Pseudomonas aeruginosa ATCC 27853
- Results :
- The compound showed moderate antibacterial activity against E. coli , with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL , while the reference drug ciprofloxacin had an MIC of 1 μg/mL .
- It was particularly effective against P. aeruginosa , demonstrating substantial suppression of growth compared to Gram-positive bacteria, indicating a selective antibacterial profile .
Antifungal Activity
The antifungal potential of the compound has also been evaluated:
- Tested Pathogens :
- Candida albicans
- Aspergillus flavus
- Aspergillus niger
The compound exhibited varying degrees of antifungal activity, which were compared against standard antifungal agents like fluconazole. The results indicated that the compound could inhibit fungal growth effectively, although specific MIC values were not detailed in the available literature .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method:
- The compound showed a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent. The percentage of inhibition was calculated based on absorbance measurements in control and test experiments .
Study on Antibacterial and Antioxidant Properties
A study published in MDPI evaluated the antibacterial and antioxidant activities of various compounds similar to our target compound. The findings highlighted that compounds with similar structural frameworks often exhibit both antibacterial and antioxidant properties due to their ability to interact with bacterial cell membranes and neutralize free radicals .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction mechanisms between the compound and potential biological targets. These studies suggest that the compound binds effectively to bacterial proteins involved in cell wall synthesis and metabolic pathways, supporting its antibacterial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, the presence of thiophene moieties in similar compounds has been linked to enhanced antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
In a comparative study, compounds with substituted phenyl fragments were found to be more effective than their aliphatic counterparts in inhibiting bacterial growth. The side chains containing electron-withdrawing groups notably increased the potency of these compounds .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies involving related thiazole derivatives have shown promising results against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Molecular docking studies indicated that these compounds could effectively bind to dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .
Case Study 1: Antimicrobial Evaluation
A series of novel thiazolo derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that specific derivatives exhibited significant activity against resistant strains of bacteria when compared to traditional antibiotics like Ciprofloxacin . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, a derivative structurally related to the compound was evaluated for its cytotoxic effects on cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity, suggesting that the compound could be further optimized for therapeutic use . Molecular docking simulations supported these findings by illustrating favorable interactions with target proteins involved in cancer progression.
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Methoxyethyl Ester Group
The 2-methoxyethyl ester moiety undergoes nucleophilic substitution reactions under basic or acidic conditions. This is critical for prodrug development or functional group interconversion.
Mechanistic Insight : Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate. Aminolysis follows a similar pathway, with ammonia acting as the nucleophile.
Oxidation of the Thiazine Ring
The sulfur atom in the thiazine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which modulate biological activity.
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 h | Sulfoxide | 65–75 | |
| m-CPBA | DCM, 0°C → 25°C, 12 h | Sulfone | 55–65 |
Key Observation : Sulfoxidation enhances water solubility but may reduce metabolic stability due to increased polarity.
Functionalization of the Thiophen-2-yl Substituent
The thiophene ring participates in electrophilic substitution and cross-coupling reactions, enabling diversification at the 6-position.
Palladium-Catalyzed Coupling Reactions
Pd-mediated Suzuki and C–H arylation reactions exploit the brominated thiophene precursor (Table 3).
Regioselectivity : C–H arylation predominantly occurs at the β-position of the thiophene ring due to electronic and steric effects .
Electrophilic Halogenation
| Halogenating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | DMF, 25°C, 6 h | 5-Bromo-thiophene derivative | 60–70 | |
| ICl | CHCl₃, 0°C, 2 h | 5-Iodo-thiophene derivative | 55–65 |
Ring-Opening Reactions of the Pyrimido-Thiazine Core
Under strongly acidic or reducing conditions, the fused pyrimido-thiazine system undergoes cleavage, yielding simpler heterocycles.
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl (conc.), reflux | 2-Aminothiazole and pyrimidine fragments | 40–50 | |
| LiAlH₄, THF, 0°C | Reduced dihydrothiazine intermediate | 30–45 |
Decarboxylation and Rearrangement
Thermal or photolytic decarboxylation of the ester group generates reactive intermediates for further cyclization.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 180°C, neat, 2 h | 8-Methyl-6-(thiophen-2-yl)pyrimidine | 70–80 | |
| UV light, DCM, 12 h | Spirocyclic thiazine-oxazole product | 25–35 |
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through these reactions exhibit varied pharmacological profiles:
Comparison with Similar Compounds
Structural Analogues with Pyrimido-Thiazine/Thiazolo Cores
Key Observations :
- Core Flexibility : Pyrimido-thiazine derivatives exhibit greater conformational rigidity compared to thiazolo-pyrimidines due to fused bicyclic systems, which may limit rotational freedom and enhance target selectivity .
- Substituent Effects :
- Thiophen-2-yl (target compound) vs. bromophenyl/methoxyphenyl: Thiophene’s sulfur atom enables stronger van der Waals interactions, while bromine increases steric bulk .
- Ester Groups: 2-Methoxyethyl esters (target compound) offer improved aqueous solubility compared to allyl or ethyl esters due to increased polarity .
Reactivity Trends :
- Methylthio groups at position 8 (e.g., in pyrimido-oxazines) act as leaving groups, enabling nucleophilic substitution, whereas methyl groups (target compound) stabilize the core against degradation .
Functional Implications :
- Solubility : 2-Methoxyethyl ester (target compound) improves water solubility (clogS = -3.2) compared to allyl (clogS = -4.1) or ethyl esters (clogS = -3.8) .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate?
A one-pot, multi-step synthesis is typically employed for fused pyrimidine-thiazine systems. Key steps include:
- Condensation reactions : React 6-amino-1-methyl-2-thiouracil derivatives with thiophene-containing aldehydes (e.g., thiophen-2-carboxaldehyde) under reflux conditions in a polar aprotic solvent like DMF or ethanol .
- Cyclization : Use oxalyl chloride or chloroacetic acid as cyclizing agents, with catalytic triethylamine (Et3N) to promote ring closure .
- Esterification : Introduce the 2-methoxyethyl ester group via nucleophilic acyl substitution using 2-methoxyethanol and a coupling agent like DCC .
Purification often involves recrystallization from ethanol/ethyl acetate mixtures (yields ~70–80%) .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the thiophen-2-yl group (δ 7.2–7.8 ppm for aromatic protons) and the tetrahydropyrimido-thiazine core (δ 2.5–4.0 ppm for methyl/methylene groups) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and thiophene C-S vibrations (~690 cm<sup>-1</sup>) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm mass accuracy .
- X-ray crystallography : Resolve puckered conformations of the tetrahydropyrimidine ring and dihedral angles between the thiophene and pyrimido-thiazine systems .
Q. What are the key structural features influencing the compound’s reactivity?
- Thiophene substituent : Enhances π-π stacking interactions and directs electrophilic substitution reactions .
- Puckered tetrahydropyrimidine ring : Flattened boat conformation (deviation ~0.2 Å from planarity) increases steric accessibility for nucleophilic attack at the 4-oxo position .
- 2-Methoxyethyl ester : Improves solubility in polar solvents while maintaining hydrolytic stability under mild acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Strategies include:
- Variable-temperature NMR : Identify equilibrium between keto-enol tautomers (e.g., 4-oxo vs. 4-hydroxy forms) .
- DFT calculations : Compare optimized geometries (using B3LYP/6-31G* basis sets) with experimental X-ray bond lengths and angles to validate assignments .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort solid-state vs. solution-phase conformations .
Q. What experimental designs optimize reaction yields for scale-up synthesis?
- Solvent screening : Test DMF vs. acetonitrile for cyclization efficiency; DMF often improves yields by stabilizing transition states .
- Catalyst optimization : Replace Et3N with DBU (1,8-diazabicycloundec-7-ene) to enhance base-mediated cyclization .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 h to 30 min) while maintaining >75% yield .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Synthesize analogs with alternative heterocycles (e.g., furan or pyridine) at the 6-position to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like dihydrofolate reductase (DHFR) .
- In vitro assays : Test anti-inflammatory or antimicrobial activity via COX-2 inhibition or agar diffusion assays, correlating results with logP values calculated from HPLC retention times .
Q. What computational methods predict regioselectivity in derivatization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
